Hexanetriol

描述

准备方法

Synthetic Routes and Reaction Conditions: Hexanetriol can be synthesized through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution. The hydrogenation is typically carried out using Raney nickel as a catalyst under 20 atm hydrogen at 140°C .

Industrial Production Methods: For industrial production, the reaction is performed in acidic alcoholic solutions. The solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. This method yields pure this compound with a yield greater than 95% .

化学反应分析

Types of Reactions: Hexanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using hydrogen in the presence of catalysts like Raney nickel.

Substitution: this compound can undergo substitution reactions with reagents such as acyl chlorides to form esters.

Major Products:

Oxidation: Produces hexanedioic acid.

Reduction: Maintains the this compound structure.

Substitution: Forms esters and ethers depending on the substituent used.

科学研究应用

Cosmetic and Pharmaceutical Industry

- Moisturizing Agent : Hexanetriol is widely used in cosmetic formulations as a humectant due to its hygroscopic nature, which helps retain moisture in creams and lotions .

- Solvent : It serves as an effective solvent in pharmaceutical preparations, enhancing the solubility of active ingredients .

Plastics and Polymers

- Crosslinker : In the production of polyurethanes and alkyd resins, this compound acts as a crosslinking agent. Its ability to enhance the mechanical properties of polymers makes it valuable in creating durable materials .

- Plasticizer : Esters derived from this compound are used as plasticizers for polyvinyl chloride (PVC) and other polymers, improving flexibility at low temperatures . The unique properties of these esters allow them to maintain flexibility even at temperatures as low as -50°C to -60°C .

Biomedical Applications

- Tissue Engineering : Research has demonstrated the potential of this compound-based materials in tissue engineering applications due to their biodegradability and biocompatibility. Studies indicate that composites containing this compound can support cellular growth and tissue regeneration .

- Drug Delivery Systems : this compound's properties make it suitable for use in drug-eluting stents and other delivery systems where controlled release of therapeutic agents is required .

Case Study 1: Hydrogenolysis of Biomass-Derived Compounds

Recent studies have explored the conversion of 5-hydroxymethylfurfural (HMF) into this compound via hydrogenolysis using advanced catalysts. This process achieved a yield of 63% under mild conditions, showcasing this compound's potential as a renewable chemical feedstock from biomass .

Case Study 2: Biodegradable Polymers

Research on biodegradable materials incorporating this compound has shown promising results in maxillofacial surgery applications. The studies reported that these materials maintained their physical properties over extended periods while promoting tissue integration .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Moisturizing agent | Retains moisture effectively |

| Pharmaceuticals | Solvent | Enhances solubility of active ingredients |

| Plastics & Polymers | Crosslinker for polyurethanes | Improves mechanical properties |

| Plasticizer for PVC | Maintains flexibility at low temperatures | |

| Biomedical | Tissue engineering | Supports cellular growth |

| Drug delivery systems | Controlled release of therapeutic agents |

作用机制

Hexanetriol exerts its effects primarily through its hydroxy groups, which can form hydrogen bonds with other molecules. This property makes it an effective stabilizer and plasticizer. The molecular targets and pathways involved include interactions with polar and non-polar components, leading to the formation of stable mixtures or emulsions .

相似化合物的比较

- Glycerol

- 1,2,4-Butanetriol

- 1,2,3-Heptanetriol

Hexanetriol’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.

生物活性

Hexanetriol, specifically 1,2,6-hexanetriol, is an aliphatic triol with various biological activities that have garnered attention in scientific research. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, supported by data tables and relevant studies.

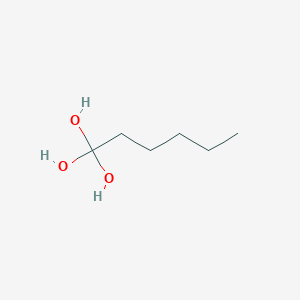

Chemical Structure and Properties

1,2,6-Hexanetriol is a triol with the chemical formula . Its structure includes three hydroxyl (-OH) groups, which contribute to its solubility and reactivity in biological systems. The compound is primarily used as a solvent and stabilizer in various applications.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study involving fractions from Streptomyces sp. revealed that 3,5-Dimethyl-1,3,4-hexanetriol was a major constituent with notable antimicrobial activity against various pathogens. The most effective fraction (SF2) demonstrated broad-spectrum activity against tested microbes:

| Microbe | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

The IC50 values for the active fractions against different cell lines were also determined:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 5.39 |

| WI-38 | 155.40 |

| HEK-293 | 78.91 |

These results indicate that this compound and its derivatives could be promising candidates for developing new antimicrobial agents .

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity was evaluated using various assays:

- DPPH Radical Scavenging : The scavenging effect of this compound was measured at different concentrations.

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 47 |

| 1.0 | 91 |

The results indicate that this compound exhibits a concentration-dependent increase in radical scavenging activity, suggesting its potential as a natural antioxidant .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound showed efficacy against various cancer cell lines, indicating its role as a bioactive metabolite with therapeutic potential.

In a study involving marine actinobacteria-derived metabolites, this compound was found to inhibit the proliferation of HepG2 cells with an IC50 value of 5.39 µg/mL. This suggests that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Case Study on Antimicrobial Effects : A study isolated fractions from Streptomyces sp., identifying this compound as an active compound showing significant inhibition against both Gram-positive and Gram-negative bacteria.

- Antioxidant Capacity Assessment : Research demonstrated that this compound effectively scavenged free radicals in vitro, showcasing its potential as a dietary supplement or therapeutic agent to mitigate oxidative damage.

- Anticancer Research : Investigations into the effects of this compound on cancer cell lines revealed its ability to induce apoptosis and inhibit cell proliferation, suggesting its application in cancer therapy.

属性

IUPAC Name |

hexane-1,1,1-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-4-5-6(7,8)9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMQHOJDDMFGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892311 | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25323-24-4, 856318-28-0 | |

| Record name | Hexanetriol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。